(1-(2,5-difluorobenzyl)-1H-imidazol-4-yl)methanol
Overview
Description
“(1-(2,5-difluorobenzyl)-1H-imidazol-4-yl)methanol” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms, present in many important biological compounds . The compound also contains a benzyl group, which is often used in organic synthesis due to its stability and the possibilities it offers for various transformations .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring attached to a 2,5-difluorobenzyl group . The exact structure would depend on the specific positions of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole ring and the 2,5-difluorobenzyl group . The imidazole ring is a part of many biologically active molecules and is known to participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Biomimetic Chelating Ligands Synthesis
A study by Gaynor et al. (2023) on "(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol" demonstrated a process for preparing compounds through a five-step process, yielding potential precursors for the synthesis of biomimetic chelating ligands. This work illustrates the chemical's role in creating ligands that mimic biological molecules, possibly aiding in the understanding of biological processes or the development of novel therapeutics or diagnostics tools (Gaynor, McIntyre, & Creutz, 2023).
Antimicrobial Activity of Derivatives
Research by Maheta, Patel, and Naliapara (2012) on novel imidazole derivatives bearing isoxazole shows potential antimicrobial activity. This underscores the compound's utility in developing new antimicrobial agents, which is crucial given the growing resistance to existing antibiotics (Maheta, Patel, & Naliapara, 2012).
Fluorescence Properties for Zn2+ Detection
A study by Wen-yao (2012) explored the synthesis and fluorescence properties of a related compound, revealing its ability to bind with Zn2+, resulting in strong fluorescence. This suggests applications in the development of fluorescent probes for metal ion detection, which could be beneficial in environmental monitoring or biological research (Wen-yao, 2012).
Catalysis in Organic Synthesis
Donthireddy et al. (2020) investigated Ruthenium(II) complexes of heteroditopic N-heterocyclic carbene ligands, incorporating imidazole derivatives for C-N bond formation via a hydrogen-borrowing strategy. This research highlights the compound's role in enhancing the efficiency of catalysts used in organic synthesis, facilitating the development of more sustainable and efficient chemical processes (Donthireddy, Illam, & Rit, 2020).
Corrosion Inhibition
Costa et al. (2021) detailed the application of imidazole-based molecules, including derivatives similar to the compound , as corrosion inhibitors for carbon steel in acidic media. This work contributes to the development of new materials that can protect against corrosion, extending the lifespan of metal structures and components in harsh environments (Costa et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as dichlorobenzyl alcohol are known to have a broad spectrum of action against bacteria and viruses associated with mouth and throat infections .
Mode of Action
It is thought to be related to its antibacterial, antiviral, and local anesthetic properties . The local anesthetic action is thought to be due to a reduced sodium channel blockade .
Biochemical Pathways
The antiseptic mechanism of action is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins .
Properties
IUPAC Name |
[1-[(2,5-difluorophenyl)methyl]imidazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O/c12-9-1-2-11(13)8(3-9)4-15-5-10(6-16)14-7-15/h1-3,5,7,16H,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPAAKQOWHHRIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN2C=C(N=C2)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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